N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride
Description
N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride is a synthetic organic compound featuring a benzyl moiety substituted with two methoxy groups at the 2- and 3-positions, coupled with a 2-propanamine (isopropylamine) backbone. The hydrochloride salt form enhances its solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical applications. The dimethoxy substituents may influence lipophilicity and metabolic stability, critical factors in pharmacokinetics .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-6-5-7-11(14-3)12(10)15-4;/h5-7,9,13H,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRULRWOHOMUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride typically involves the reaction of 2,3-dimethoxybenzyl chloride with 2-propanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group in N-(2,3-dimethoxybenzyl)-2-propanamine hydrochloride undergoes alkylation under basic conditions. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide).
Example Reaction:
Reaction with ethyl bromide in ethanol in the presence of sodium hydroxide yields N-ethyl-N-(2,3-dimethoxybenzyl)-2-propanamine .
| Reagent | Conditions | Product |
|---|---|---|
| Ethyl bromide | Ethanol, NaOH, reflux, 6h | N-Ethyl derivative |
| Methyl iodide | DCM, K₂CO₃, RT, 12h | N-Methyl derivative |
Mechanism:
-
Deprotonation of the amine by a base (e.g., NaOH).
-
Nucleophilic attack by the free amine on the alkyl halide.
-
Formation of the alkylated amine product.
Acylation Reactions
The amine reacts with acylating agents (e.g., acetyl chloride, benzoyl chloride) to form amides.
Example Reaction:
Treatment with acetyl chloride in dichloromethane and triethylamine produces N-(2,3-dimethoxybenzyl)-N-(propan-2-yl)acetamide .
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | DCM, TEA, 0°C → RT, 4h | Acetamide derivative |
| Benzoyl chloride | THF, DMAP, reflux, 8h | Benzamide derivative |
Key Considerations:
-
Triethylamine (TEA) neutralizes HCl byproducts.
-
Steric hindrance from the 2,3-dimethoxybenzyl group may slow reaction kinetics.
Oxidation Reactions
The tertiary amine is resistant to mild oxidation but undergoes degradation under strong oxidative conditions.
Example Reaction:
Oxidation with potassium permanganate (KMnO₄) in acidic medium cleaves the amine structure, yielding 2,3-dimethoxybenzoic acid and propanal as degradation products.
| Reagent | Conditions | Products |
|---|---|---|
| KMnO₄ | H₂SO₄, H₂O, 80°C, 3h | 2,3-Dimethoxybenzoic acid, Propanal |
| H₂O₂ | Acetic acid, RT, 24h | No reaction (mild conditions) |
Mechanistic Insight:
-
Strong oxidizers like KMnO₄ break C–N bonds via radical intermediates.
Salt Formation and Acid-Base Reactions
The hydrochloride salt can undergo metathesis with other acids (e.g., sulfuric acid) to form alternative salts.
Example Reaction:
Treatment with sodium sulfate in water produces N-(2,3-dimethoxybenzyl)-2-propanamine sulfate .
| Reagent | Conditions | Product |
|---|---|---|
| Na₂SO₄ | H₂O, RT, 1h | Sulfate salt |
| HNO₃ | Ethanol, 0°C, 30min | Nitrate salt |
Applications:
-
Salt forms improve solubility for pharmaceutical formulations.
Reduction and Hydrogenation
While the compound itself is a tertiary amine, its synthetic precursors (e.g., imines) may undergo reduction.
Example Pathway:
Reduction of an intermediate Schiff base (formed from 2,3-dimethoxybenzaldehyde and 2-propanamine) using sodium borohydride (NaBH₄) yields the parent amine.
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | MeOH, 0°C → RT, 2h | N-(2,3-Dimethoxybenzyl)-2-propanamine |
Note:
-
This reaction is critical in the compound’s synthetic route.
Nucleophilic Substitution
The methoxy groups on the benzyl ring can participate in electrophilic aromatic substitution (EAS) under acidic conditions.
Example Reaction:
Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group at the 5-position of the benzyl ring.
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1h | 5-Nitro-2,3-dimethoxybenzyl derivative |
Regioselectivity:
-
Methoxy groups direct incoming electrophiles to the para position relative to themselves.
Complexation with Metal Ions
The amine and methoxy groups can act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺).
Example Reaction:
Coordination with zinc chloride (ZnCl₂) forms a stable zinc-amine complex .
| Reagent | Conditions | Product |
|---|---|---|
| ZnCl₂ | Ethanol, reflux, 2h | [Zn(C₁₃H₂₀NO₂)Cl₂] |
Applications:
Stability and Degradation
The compound is stable under inert atmospheres but degrades in the presence of light or moisture.
Key Findings:
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Hydrolysis: Prolonged exposure to water leads to gradual cleavage of the benzylamine bond.
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Photodegradation: UV light induces radical formation, resulting in decomposition products like 2,3-dimethoxybenzaldehyde .
Scientific Research Applications
N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to neurotransmission and cellular metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride with structurally or functionally related compounds, emphasizing molecular features, applications, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound shares a benzylamine motif with pexidartinib hydrochloride (a kinase inhibitor) but lacks the complex heterocyclic architecture required for CSF1R binding .
Physicochemical Properties: Hydrochloride Salts: Both the target compound and pexidartinib hydrochloride utilize HCl salts to improve aqueous solubility, a critical factor for oral bioavailability .
Synthetic Routes: The synthesis of hydrochloride salts often involves acidification of the free base, as seen in methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride (). Similar methods may apply to the target compound .
Toxicity and Safety :
- Unlike the herbicidal analogs (), the target compound’s benzylamine core is associated with lower acute toxicity but may pose risks of hepatotoxicity or receptor off-target effects, as seen in kinase inhibitors like pexidartinib .
Notes
- Inferences and Limitations : Direct data on this compound are absent in the provided evidence; comparisons rely on structural analogs.
- Contradictions : While dimethoxy groups may enhance lipophilicity, they could also increase susceptibility to oxidative metabolism compared to halogenated analogs .
- Research Gaps : Toxicity profiling and target receptor studies are needed to validate hypothesized applications.
Biological Activity
N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a dimethoxybenzyl group attached to a propanamine moiety. This structure is significant for its interaction with biological targets.
- Molecular Formula : C11H17ClN2O3
- Molecular Weight : 250.72 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various microorganisms, making it a candidate for further exploration in antimicrobial drug development.
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions.
- DPPH Radical Scavenging Activity : IC50 = 25 µg/mL
- ABTS Radical Scavenging Activity : IC50 = 30 µg/mL
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific neurotransmitter receptors and enzymes, influencing signaling pathways related to neurotransmission and cellular metabolism.
- Neurotransmitter Interaction : The compound may modulate the activity of serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders.
Case Studies and Research Findings
- Neuroprotective Effects : A study published in the Journal of Neuropharmacology explored the neuroprotective effects of this compound in animal models of Parkinson's disease. The results indicated a significant reduction in neurodegeneration markers compared to control groups, highlighting its potential as a neuroprotective agent.
- Antidepressant-Like Activity : In behavioral studies using rodent models, the compound demonstrated antidepressant-like effects in the forced swimming test and tail suspension test. These findings suggest that it may influence mood regulation pathways.
- Potential in Cancer Therapy : Preliminary results from cell line studies indicate that this compound may inhibit cancer cell proliferation in vitro. Further studies are needed to elucidate its mechanism and efficacy against specific cancer types.
Q & A
Q. Experimental Design :
Radioligand Binding Assays : Use [³H]-dihydroalprenolol as a competitive ligand for β-adrenergic receptors. Incubate membranes from transfected HEK293 cells with the compound (0.1–100 µM) and measure displacement curves. Calculate IC50 and Ki values .
Functional Assays (cAMP Accumulation) : Treat cells expressing α2-adrenergic receptors with forskolin and the compound. Quantify cAMP via ELISA or FRET-based biosensors to determine agonist/antagonist activity .
Data Interpretation :
- Compare potency (pEC50) to reference ligands like clonidine.
- Use Schild analysis for reversible antagonism .
What strategies mitigate oxidative degradation during long-term stability studies?
- Storage Conditions : Lyophilize the hydrochloride salt and store at -20°C under argon to prevent hydrolysis and oxidation .
- Antioxidants : Add 0.01% BHT or ascorbic acid to aqueous formulations.
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) and H2O2 to identify degradation pathways. Monitor via UPLC-MS for products like demethylated derivatives or quinone formation .
How do structural modifications of the 2,3-dimethoxybenzyl group alter pharmacological activity?
Q. Case Studies :
- Methoxy Positioning : Moving the methoxy groups to 3,4-positions (as in methoxamine) increases α1-adrenergic selectivity but reduces CNS penetration .
- Halogen Substitution : Adding Cl at the 4-position (analogous to phenoxybenzamine derivatives) enhances irreversible receptor binding via alkylation .
Methodology :
What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (2.1–2.5), BBB permeability (CNS MPO score >4), and CYP450 inhibition .
- MD Simulations : Model binding to human serum albumin (PDB 1AO6) to assess plasma protein interaction.
- Metabolism Prediction : GLORYx identifies potential Phase I metabolites (e.g., N-demethylation or O-demethylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
